6-Butoxy-2-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butoxy-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C10H19NO.ClH. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butoxy-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of a butoxy group with a 2-azaspiro[3.3]heptane core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 6-butoxy-2-azaspiro[3.3]heptane;hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-butoxy-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
6-butoxy-2-azaspiro[3.3]heptane;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-butoxy-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butoxy)-2-azaspiro[3.3]heptane;hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane oxalate
Uniqueness
6-butoxy-2-azaspiro[3.3]heptane;hydrochloride is unique due to its specific butoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
6-butoxy-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-3-4-12-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H |
InChI Key |
WTCOHBCLCSJUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC2(C1)CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.